molecular formula C21H34BNO3 B7958244 N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958244
M. Wt: 359.3 g/mol
InChI Key: BKSFUAQWNVTGQL-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound that features a benzamide core substituted with dibutyl groups and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Dioxaborolan Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester and a halogenated benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borates.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron center in the dioxaborolan moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-Dibutyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of dibutyl groups, which can influence its solubility and reactivity compared to its dimethyl or diphenyl counterparts. This makes it particularly useful in applications where specific solubility or reactivity profiles are desired.

Properties

IUPAC Name

N,N-dibutyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO3/c1-7-9-15-23(16-10-8-2)19(24)17-13-11-12-14-18(17)22-25-20(3,4)21(5,6)26-22/h11-14H,7-10,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSFUAQWNVTGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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